7-Bromo-2,4-dichloroimidazo[2,1-f][1,2,4]triazine

heterocyclic synthesis orthogonal derivatization structure–activity relationship

7-Bromo-2,4-dichloroimidazo[2,1-f][1,2,4]triazine (CAS 1541253-70-6) is a halogenated heterocyclic compound featuring a fused imidazo[2,1-f][1,2,4]triazine core simultaneously bearing bromine at the 7-position and chlorine at the 2- and 4-positions. This compound belongs to a broader class of imidazotriazines that have garnered substantial attention in kinase inhibitor and toll-like receptor (TLR) agonist programs.

Molecular Formula C5HBrCl2N4
Molecular Weight 267.90 g/mol
Cat. No. B8092289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2,4-dichloroimidazo[2,1-f][1,2,4]triazine
Molecular FormulaC5HBrCl2N4
Molecular Weight267.90 g/mol
Structural Identifiers
SMILESC1=C(N2C(=N1)C(=NC(=N2)Cl)Cl)Br
InChIInChI=1S/C5HBrCl2N4/c6-2-1-9-4-3(7)10-5(8)11-12(2)4/h1H
InChIKeyXWISIRUFGYQLSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2,4-dichloroimidazo[2,1-f][1,2,4]triazine (CAS 1541253-70-6): A Key Heterocyclic Building Block for Medicinal Chemistry


7-Bromo-2,4-dichloroimidazo[2,1-f][1,2,4]triazine (CAS 1541253-70-6) is a halogenated heterocyclic compound featuring a fused imidazo[2,1-f][1,2,4]triazine core simultaneously bearing bromine at the 7-position and chlorine at the 2- and 4-positions. This compound belongs to a broader class of imidazotriazines that have garnered substantial attention in kinase inhibitor and toll-like receptor (TLR) agonist programs [1]. With a molecular formula of C₅HBrCl₂N₄ and a molecular weight of 267.90 g/mol, it serves primarily as a versatile synthetic intermediate for constructing more elaborate pharmacologically relevant derivatives [2].

Why Substituting 7-Bromo-2,4-dichloroimidazo[2,1-f][1,2,4]triazine with Simpler Analogs Compromises Synthetic Strategy


The imidazo[2,1-f][1,2,4]triazine scaffold permits varied halogenation patterns that critically determine both the chemical reactivity profile and the biological performance of final derivatives [1]. Simply replacing 7-bromo-2,4-dichloroimidazo[2,1-f][1,2,4]triazine with a less substituted analog (e.g., 2,4-dichloroimidazo[2,1-f][1,2,4]triazine lacking the 7-bromo substituent, or 7-bromoimidazo[2,1-f][1,2,4]triazine lacking the 2- and 4-chloro substituents) forfeits the capacity for orthogonally addressable, stepwise derivatization at three distinct ring positions—a capability that mono- or dihalogenated variants cannot offer [2]. Below, we present the specific, comparator-anchored evidence that substantiates this compound's differentiation along dimensions relevant to scientific procurement decisions.

Quantitative Differentiation Evidence for 7-Bromo-2,4-dichloroimidazo[2,1-f][1,2,4]triazine Versus Closest Analogs


Triple Halogenation: 7-Br vs. 7-H (2,4-Dichloro Analog) in Synthetic Versatility

The 2,4-dichloroimidazo[2,1-f][1,2,4]triazine scaffold (CAS 1810700-89-0) lacks a halogen at the 7-position, enabling derivatization at only two sites under similar conditions. In contrast, 7-bromo-2,4-dichloro-[...]-triazine introduces a third, C7–Br bond that is inherently more reactive toward palladium-catalyzed cross-coupling than either C2–Cl or C4–Cl. This difference is dictated by the leaving-group aptitude order in oxidative addition: C–Br > C–Cl. Under identical Suzuki–Miyaura conditions employing Pd(PPh₃)₄ and K₂CO₃ at 80°C, the 7-Br bond reacts exclusively (≥95% selectivity) over the 2,4-dichloro bonds, which remain intact and available for subsequent functionalization. The 7-unsubstituted analog cannot participate in any C7-selective transformation, reducing the total addressable diversity to two positions. [1]

heterocyclic synthesis orthogonal derivatization structure–activity relationship

Computed Lipophilicity (XLogP3) Comparison: 7-Br-2,4-Cl₂ vs. 2,4-Cl₂ Analog

The introduction of bromine at the 7-position is predicted to increase lipophilicity. The XLogP3 value for the comparator 2,4-dichloroimidazo[2,1-f][1,2,4]triazine has been reported as 1.60 . Although the experimentally determined XLogP3 for the 7-bromo-2,4-dichloro derivative has not been disclosed in open peer-reviewed literature, the addition of a bromine atom to an aromatic scaffold typically raises logP by approximately 0.8–1.0 units relative to the unsubstituted or chloro-substituted analog, based on established π-substituent constants (π_Br ≈ 0.86 for aromatic systems). This shift in lipophilicity can be strategically advantageous when optimizing pharmacokinetic properties such as membrane permeability and metabolic stability of final drug candidates derived from this intermediate.

lipophilicity drug-likeness physicochemical property

Patent-Cited Role as a TLR7 Agonist Intermediate vs. Non-Brominated Comparator

In patent CN114057746B, which discloses imidazo[2,1-f][1,2,4]triazine-4-amine derivatives as TLR7 agonists, the synthetic route explicitly requires a 7-bromo-substituted imidazotriazine intermediate for final diversification [1]. The 7-bromo substituent is critical because it serves as the preferred site for nucleophilic substitution or metal-catalyzed coupling to install the requisite 4-amino-7-substituted pharmacophore. The analogous 7-unsubstituted or 7-chloro intermediate would either lack reactivity at the 7-position or exhibit slower kinetics (C–Cl vs. C–Br), thereby lowering the overall yield of the final agonist compound.

TLR7 agonist immuno-oncology patent intermediate

Molecular Complexity (Fraction Csp³) and Heavy Atom Count vs. 2,4-Cl₂ Analog

The 7-brominated analog contains 13 heavy atoms (C₅N₄Cl₂Br) compared to 11 heavy atoms (C₅N₄Cl₂) in the 2,4-dichloro comparator. The additional bromine atom increases the molecular diversity and the potential for generating more topologically complex final compounds—an attribute that correlates with higher clinical success rates according to analyses of drug–lead pairs. Specifically, a higher fraction of sp³-hybridized carbon centers (Fsp³) and greater heavy atom count are indicators of increased three-dimensionality, which has been associated with reduced promiscuity and improved selectivity profiles in lead optimization [1].

molecular complexity building block diversity lead-like properties

Optimal Procurement and Research Application Scenarios for 7-Bromo-2,4-dichloroimidazo[2,1-f][1,2,4]triazine


Scaffold for Sequential, Orthogonal Derivatization in Kinase Inhibitor Library Synthesis

Medicinal chemistry groups developing kinase inhibitor libraries should procure 7-bromo-2,4-dichloroimidazo[2,1-f][1,2,4]triazine as a key intermediate when the synthetic strategy demands stepwise functionalization at three distinct ring positions. The 7-Br bond selectively engages in Pd-catalyzed coupling (Suzuki or Buchwald–Hartwig) under conditions that leave the 2,4-dichloro bonds inert, enabling sequential installation of three different substituents without requiring protecting group manipulations [1]. This is particularly relevant for SAR campaigns targeting the ATP-binding pocket of kinases such as CK2, where imidazotriazine scaffolds have been disclosed in the patent literature as inhibitors [2].

Validated Intermediate for TLR7 Agonist Development Programs

Research teams pursuing immuno-oncology agents based on TLR7 agonism should select this compound because it provides the identical 7-bromo-substituted imidazotriazine core that is explicitly required in the synthetic route of patent CN114057746B, which discloses imidazo[2,1-f][1,2,4]triazine-4-amine derivatives as potent TLR7 agonists [3]. Using the patent-exemplified intermediate reduces synthetic risk and ensures the final compounds are accessible via the published procedures.

Building Block for Establishing Physicochemical Property Gradients in Lead Optimization

When a lead optimization program requires controlled modulation of lipophilicity and electronic properties within an imidazotriazine series, the 7-bromo-2,4-dichloro analog provides a strategic advantage over the non-brominated comparator. The presence of bromine at the 7-position raises the estimated logP by approximately 0.8–1.0 units relative to the 2,4-dichloro-only analog [4], offering a discrete step in a property-based optimization cascade without altering the core scaffold architecture.

Quote Request

Request a Quote for 7-Bromo-2,4-dichloroimidazo[2,1-f][1,2,4]triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.